molecular formula C11H10ClFN2O2 B2911041 N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide CAS No. 1048971-76-1

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide

Cat. No.: B2911041
CAS No.: 1048971-76-1
M. Wt: 256.66
InChI Key: RAWZQCKUGRNZKM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both a 3-chloro-4-fluorophenyl group and a 5-oxoprolineamide (pyroglutamide) moiety. The N-(3-chloro-4-fluorophenyl)aniline pharmacophore is a recognized structural feature in several biologically active compounds, particularly serving as a key scaffold in FDA-approved tyrosine kinase inhibitors such as gefitinib, afatinib, and dacomitinib, which are used in the treatment of non-small cell lung cancer . This suggests its potential value in the synthesis and development of novel therapeutic agents. Furthermore, the 5-oxoprolineamide component is a feature in compounds investigated as potent antagonists for various biological targets. For instance, substituted N-phenylmethyl-5-oxo-proline-2-amides have been explored as P2X7 receptor antagonists, with potential applications in research related to inflammation, neurological disorders, and pain . Researchers may find this compound useful as a versatile building block for constructing more complex molecules, particularly in projects aimed at developing protein kinase inhibitors, neuroactive substances, or anti-inflammatory agents. The presence of the chloro and fluoro substituents on the phenyl ring typically influences the molecule's electron distribution, lipophilicity, and metabolic stability, which are critical parameters in drug design. This product is intended for laboratory research purposes only and is strictly not for human or veterinary therapeutic use, or for personal application.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c12-7-5-6(1-2-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWZQCKUGRNZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable proline derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions typically result in the replacement of the chloro or fluoro groups with other functional groups .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of a kinase enzyme by binding to its active site, preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide, highlighting structural variations and physicochemical parameters:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
This compound (hypothetical base structure) Pyrrolidine-5-one None C11H10ClFN2O2 256.66 Simplest form; lacks additional substituents -
N-(3-chloro-4-fluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-5-one 1-(1-Methoxypropan-2-yl) at position 3 C15H18ClFN2O3 328.77 Enhanced lipophilicity due to methoxypropyl group; potential metabolic stability improvements
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine-4-one Benzyl and 2,4-difluorobenzyl groups C25H20ClF3N3O2 501.90 Bulkier heterocycle; increased steric hindrance and potential for π-π interactions
N-(3-Chloro-4-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Benzamide Cyano, hydroxy, isopropoxy, and fluoro groups C21H17ClF2N2O4 446.82 Rigid aromatic backbone; polar substituents may enhance solubility

Key Research Findings

  • Steric vs. Electronic Effects : Bulkier substituents (e.g., benzyl groups in ) improve target binding affinity but may compromise solubility .
  • Synthetic Flexibility : The N-(3-chloro-4-fluorophenyl) moiety is compatible with diverse heterocyclic cores, enabling tailored drug design .
  • Unmet Challenges : Direct data on the base compound (this compound) remains sparse, necessitating further studies to elucidate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine and Fluorine Substituents : The presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring enhances the compound's lipophilicity and potential bioactivity.
  • Prolinamide Core : The oxoprolinamide structure may contribute to its ability to interact with biological targets effectively.

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on:

  • Tyrosinase Enzyme : This enzyme is crucial in melanin biosynthesis, and inhibitors are valuable for treating hyperpigmentation disorders. The compound's IC50 values suggest significant potency in inhibiting tyrosinase activity, as shown in Table 1.
    CompoundIC50 (µM)
    This compound0.19 - 1.72
    Kojic Acid (Reference)17.76
    The data indicates that this compound is more potent than traditional inhibitors like kojic acid, suggesting its potential as a therapeutic agent for skin conditions related to excess melanin production .
  • Voltage-Gated Sodium Channels (Nav) : The compound has also been identified as an inhibitor of Nav channels, particularly Nav1.7, which are implicated in pain signaling pathways. Its efficacy in this context could make it useful for treating various pain disorders, including neuropathic pain and migraine .

Therapeutic Applications

The diverse biological activities of this compound open avenues for several therapeutic applications:

  • Dermatological Treatments : Due to its tyrosinase inhibition properties, it could be developed into topical formulations for conditions like melasma or age spots.
  • Pain Management : As an inhibitor of Nav channels, it holds promise for managing chronic pain conditions such as diabetic neuropathy and post-herpetic neuralgia .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vitro Studies : In a series of assays, the compound demonstrated robust inhibition of tyrosinase with IC50 values significantly lower than those of existing treatments. These results were consistent across multiple experiments, reinforcing the compound's potential as a leading candidate for further development .
  • Animal Models : Preliminary studies in animal models have shown promising results in reducing pain responses associated with nerve injuries when treated with this compound. These findings suggest that it could be effective in clinical settings for chronic pain management .

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